1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
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Description
1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a useful research compound. Its molecular formula is C20H12FN5 and its molecular weight is 341.3g/mol. The purity is usually 95%.
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Biological Activity
1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a benzotriazole moiety linked to a phthalazine structure with a fluorophenyl substituent. This unique configuration is believed to contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzotriazole derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to benzotriazole have demonstrated bactericidal effects against various strains such as Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound | Target Organism | Activity (MIC μg/mL) |
---|---|---|
This compound | E. coli | TBD |
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Bacillus subtilis | TBD |
N-benzenesulfonylbenzotriazole | Trypanosoma cruzi | 50 μg/mL |
The specific minimum inhibitory concentration (MIC) values for the compound of interest are yet to be determined in published studies.
Anticancer Properties
The potential anticancer effects of benzotriazole derivatives have been highlighted in recent research. These compounds may act through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, derivatives have been shown to inhibit the activity of certain E3 ubiquitin ligases associated with tumor growth .
Case Study:
A study evaluated the anticancer efficacy of various benzotriazole derivatives against cancer cell lines. The results indicated that certain substitutions on the benzotriazole ring enhanced cytotoxicity towards cancer cells compared to standard treatments .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the benzotriazole moiety may facilitate interactions with biological targets such as enzymes or receptors involved in disease processes.
Research Findings and Data Tables
Further research is needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Below are summarized findings from relevant studies:
Table 2: Summary of Research Findings on Benzotriazole Derivatives
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN5/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(24-23-19)26-18-8-4-3-7-17(18)22-25-26/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYPVWHASIINHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N3C4=CC=CC=C4N=N3)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.